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Compound of Interest

Compound Name:
4,5-Dimethyl-1H-imidazole

hydrochloride

Cat. No.: B1356284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Dimethyl-1H-imidazole hydrochloride. Due to the limited availability of directly published

complete spectra for the hydrochloride salt, this document presents a detailed analysis of the

spectroscopic characteristics of the parent compound, 4,5-Dimethyl-1H-imidazole, and outlines

the expected spectral changes upon hydrochloride formation. This information is crucial for the

identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the available and inferred spectroscopic data for 4,5-Dimethyl-

1H-imidazole and its hydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
¹H NMR (Proton NMR)
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

4,5-Dimethyl-

1H-imidazole
CDCl₃ ~2.2 (s) Singlet 6H 2 x -CH₃

~7.5 (s) Singlet 1H C2-H

~10.0 (br s) Broad Singlet 1H N-H

4,5-Dimethyl-

1H-imidazole

hydrochloride

D₂O or

DMSO-d₆

Expected

downfield

shift of C2-H

and N-H

protons

- - -

¹³C NMR (Carbon NMR)

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

4,5-Dimethyl-1H-

imidazole
CDCl₃ ~10 -CH₃

~125 C4/C5

~135 C2

4,5-Dimethyl-1H-

imidazole

hydrochloride

D₂O or DMSO-d₆
Expected slight shifts

in all carbon signals
-

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Table 2: Infrared (IR) Spectroscopy Data
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Compound Functional Group
Characteristic Absorption
(cm⁻¹)

4,5-Dimethyl-1H-imidazole N-H stretch 3400-3200 (broad)

C-H stretch (aromatic) 3150-3000

C-H stretch (aliphatic) 2950-2850

C=N stretch 1650-1550

C=C stretch 1500-1400

4,5-Dimethyl-1H-imidazole

hydrochloride
N⁺-H stretch 3200-2800 (very broad)

C-H stretch Similar to free base

C=N⁺ stretch Shift to higher wavenumber

Table 3: Mass Spectrometry (MS) Data
Compound Ionization Method [M]+ or [M+H]⁺ (m/z)

4,5-Dimethyl-1H-imidazole Electron Ionization (EI) 96.07

4,5-Dimethyl-1H-imidazole

hydrochloride
Electrospray Ionization (ESI) 97.08

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Instrumentation: A 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin pellet.

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total

reflectance (ATR) crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

compartment (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the

solution may need to be further diluted.

Instrumentation:

EI-MS: A mass spectrometer coupled with a gas chromatograph (GC-MS).

ESI-MS: A mass spectrometer with an electrospray ionization source, often coupled with a

liquid chromatograph (LC-MS).

Acquisition (ESI-MS for the hydrochloride):

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Drying Gas Temperature: 200-350 °C.

Mass Range: m/z 50-500.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4,5-Dimethyl-1H-imidazole hydrochloride.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4,5-Dimethyl-1H-
imidazole hydrochloride.

To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethyl-1H-imidazole
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1356284#spectroscopic-data-for-4-5-dimethyl-1h-
imidazole-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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